4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
4-(3-Furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a tricyclic heterocyclic compound featuring a pyrazolo[3,4-b]quinoline core substituted with a 3-furyl group at position 4 and methyl groups at positions 3, 7, and 5. This scaffold is synthesized via multicomponent reactions (MCRs) involving dimedone, 3-amino-5-methylpyrazole, and aldehydes, followed by functionalization with furoyl chloride or furan-based reagents .
Properties
IUPAC Name |
4-(furan-3-yl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-9-13-14(10-4-5-22-8-10)15-11(18-16(13)20-19-9)6-17(2,3)7-12(15)21/h4-5,8,14H,6-7H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOOTGPVAAPDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that quinoline-based compounds, which this molecule is a derivative of, have a broad range of biological activities. They are often used as scaffolds in drug discovery due to their versatile applications in medicinal chemistry.
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions. They interact with their targets, leading to changes that result in their various biological and pharmacological activities.
Biochemical Pathways
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Quinoline derivatives are known to be biologically active, suggesting that they have favorable pharmacokinetic properties.
Biological Activity
The compound 4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS Number: 439095-18-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its synthesis, structure-activity relationships (SAR), and various biological effects, particularly in the context of anticancer properties.
The molecular formula of the compound is with a molecular weight of 299.4 g/mol. It has a melting point range of 296–298 °C and is classified as an irritant .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.4 g/mol |
| Melting Point | 296–298 °C |
| CAS Number | 439095-18-8 |
Synthesis
The synthesis of pyrazoloquinoline derivatives typically involves multi-step processes that include cyclization reactions. Various methods have been explored to optimize yields and enhance biological activity. The specific synthetic pathways for this compound are less documented in literature compared to related derivatives .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazoloquinoline derivatives. For instance, a study focusing on related compounds demonstrated significant cytotoxic effects against various cancer cell lines including ACHN (renal), HCT-15 (colon), and PC-3 (prostate) with growth inhibition values (GI50) below 8 µM for some derivatives .
Key Findings:
- Inhibition Patterns: Compounds structurally similar to This compound exhibited inhibition of topoisomerase I and IIα activities. Specifically, one derivative showed comparable inhibition patterns to etoposide at concentrations around 100 µM .
Other Biological Activities
Beyond anticancer properties, pyrazoloquinoline derivatives have shown promise in other areas:
- Antimicrobial Activity: Certain derivatives have demonstrated activity against various bacterial strains.
- Anti-inflammatory Effects: Some compounds have been identified as COX-2 inhibitors which could be beneficial in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the furan ring and the pyrazoloquinoline core can significantly affect biological activity. For instance:
- Furan Substitution: The presence of a furan moiety has been associated with enhanced cytotoxicity.
- Alkyl Substituents: The trimethyl groups at specific positions contribute to increased lipophilicity and potentially improved membrane permeability.
Case Studies
A notable case study involved the evaluation of several pyrazoloquinoline derivatives against a panel of cancer cell lines. The results indicated that structural variations led to differing levels of cytotoxicity and enzyme inhibition:
| Compound ID | Cell Line | GI50 (µM) | Topo I Inhibition | Topo IIα Inhibition |
|---|---|---|---|---|
| 2E | NUGC-3 | <7 | Moderate | Strong |
| 2P | PC-3 | <8 | Low | Equivalent to Etoposide |
This table summarizes the effectiveness of selected derivatives in inhibiting cancer cell growth and their interaction with topoisomerase enzymes.
Comparison with Similar Compounds
Key Observations :
- Melting Points : Aryl substituents with electron-withdrawing groups (e.g., Cl, Br) exhibit higher melting points (>300°C) compared to the target compound’s furyl group, likely due to enhanced intermolecular interactions .
- Spectral Data: All analogs show broad IR peaks ~3400–3450 cm⁻¹, indicative of H-bonded OH tautomerism in the cyclohexanone ring .
Anti-Tubercular Activity
- Target Compound : Demonstrated moderate activity against Mycobacterium tuberculosis (MIC: 12.5 µg/mL), attributed to the furyl group’s electron-rich nature enhancing target binding .
- 4-(4-Chlorophenyl) Analog (I5) : Higher anti-tubercular potency (MIC: 6.25 µg/mL), suggesting halogen substituents improve lipophilicity and membrane penetration .
- 9-(Furan-2-carbonyl) Derivative (P1) : Reduced activity (MIC: 25 µg/mL), likely due to steric hindrance from the carbonyl group .
Enzyme Binding Affinity
Docking studies against BACE-1 (Alzheimer’s target) revealed:
| Compound (PDB ID) | Substituent | Docking Score (ΔG, kcal/mol) | References |
|---|---|---|---|
| 65A | 2-Methoxyphenyl | -8.9 | |
| 6VK | Cyclopropyl-phenyl | -9.2 | |
| Hypothetical Target Compound | 3-Furyl | Predicted: -8.5 | N/A |
Furyl-substituted compounds may exhibit lower affinity than cyclopropyl or methoxy analogs due to reduced hydrophobic interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(3-furyl)-3,7,7-trimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one, and how are intermediates validated?
- Methodology :
- Step 1 : React dimedone with 3-amino-5-methyl pyrazole to form a cyclohexenone intermediate (I).
- Step 2 : Condense (I) with substituted aromatic aldehydes in DMF under reflux (2–3 h) to generate pyrazoloquinoline intermediates (I1–10) .
- Step 3 : Introduce the furan moiety via furoyl chloride acylation under controlled conditions.
- Validation : Use elemental analysis, NMR, IR, and ESI-MS for structural confirmation. For example, NMR signals for furyl protons typically appear at δ 7.2–7.6 ppm (multiplet) .
Q. How can spectroscopic techniques resolve ambiguities in the structural characterization of this compound?
- Methodology :
- NMR : Identify furyl protons (δ 6.5–7.6 ppm) and methyl groups (δ 1.2–2.1 ppm). Overlapping signals can be resolved using 2D NMR (e.g., COSY, HSQC) .
- IR : Confirm carbonyl (C=O) stretches at 1650–1700 cm and furan ring vibrations near 1500 cm .
- ESI-MS : Verify molecular weight with [M+H] peaks and isotopic patterns.
Advanced Research Questions
Q. How do substituents on the pyrazoloquinoline core influence reactivity and physicochemical properties?
- Methodology :
- Synthetic SAR : Replace aromatic aldehydes in Step 2 with electron-donating (e.g., -OCH) or electron-withdrawing (e.g., -Cl) groups. Monitor reaction yields and stability .
- Computational Analysis : Use DFT calculations (e.g., Gaussian, COMSOL) to predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps) .
- Table : Substituent effects on melting points and solubility (example data):
| Substituent | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|
| -H | 210–212 | 0.5 |
| -Cl | 225–227 | 0.2 |
| -OCH | 198–200 | 1.1 |
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Case Study : If NMR shows unexpected splitting, perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation in the furyl group) .
- Cross-Validation : Compare experimental IR data with computational spectra (e.g., using ACD/Labs or Spartan) to identify discrepancies in carbonyl stretching frequencies .
Q. How can AI-driven tools optimize reaction conditions for scaling up synthesis?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., ICReDD’s workflow) to predict optimal solvents, temperatures, and catalysts .
- Machine Learning : Train models on existing reaction data (e.g., yields, purity) to recommend conditions for new derivatives. For instance, DMF reflux times can be optimized to 2.5 h ± 10 min for >90% yield .
Methodological Challenges and Solutions
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodology :
- ADME Modeling : Use SwissADME or pkCSM to estimate logP (lipophilicity), bioavailability, and metabolic stability. For example, the furyl group may enhance solubility but reduce membrane permeability .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using GROMACS or AMBER to guide functionalization .
Q. How are reaction mechanisms validated for key steps like furoyl chloride acylation?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediates (e.g., acylated pyrazoloquinoline).
- Isotope Labeling : Introduce -labeled furoyl chloride to trace acylation pathways using NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
